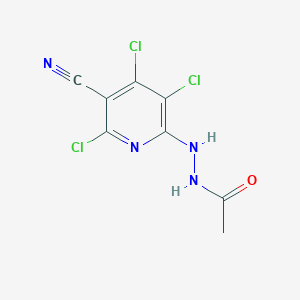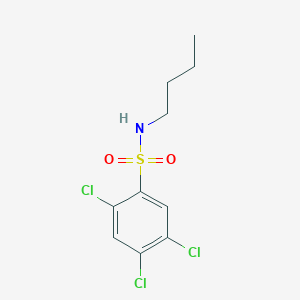![molecular formula C21H32N4O2 B5301257 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound is commonly referred to as MMPP, and it is a piperazine derivative that has been synthesized in various ways for research purposes.
Mechanism of Action
The mechanism of action of MMPP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic and anxiolytic effects. MMPP has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
MMPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity and increase time spent in the open arms of the elevated plus maze, which are both indicators of anxiolytic activity. MMPP has also been shown to decrease the number of apomorphine-induced stereotypies, which is an indicator of antipsychotic activity. Additionally, MMPP has been shown to increase the levels of BDNF in the hippocampus and prefrontal cortex, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using MMPP in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, MMPP has been shown to have a number of potential applications in the field of medicine, which makes it a promising compound for further research. However, one limitation of using MMPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on MMPP. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MMPP and how it interacts with different neurotransmitter systems. Another area of interest is its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats. Finally, research is needed to identify any potential side effects of MMPP and to determine the optimal dosage for its therapeutic use.
Conclusion
In conclusion, MMPP is a piperazine derivative that has been synthesized and studied extensively for its potential applications in the field of medicine. Its mechanism of action is not fully understood, but it has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MMPP has also been investigated for its potential to treat drug addiction and neurodegenerative diseases. While there are limitations to using MMPP in lab experiments, it remains a promising compound for further research.
Synthesis Methods
The synthesis of MMPP involves the reaction of 1-(5-phenylpentanoyl)piperazine with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields MMPP as a white crystalline solid, which can be purified by recrystallization. This method of synthesis has been reported in the literature and is commonly used in research laboratories.
Scientific Research Applications
MMPP has been studied extensively for its potential applications in the field of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MMPP has also been studied for its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, MMPP has been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[2-(4-methylpiperazine-1-carbonyl)piperazin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-23-13-15-24(16-14-23)21(27)19-17-22-11-12-25(19)20(26)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19,22H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGIUNLDNSEFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5301188.png)



![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-allyl-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5301244.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)